N-benzyl-4-cyanobenzenesulfonamide
Description
Properties
Molecular Formula |
C14H12N2O2S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N-benzyl-4-cyanobenzenesulfonamide |
InChI |
InChI=1S/C14H12N2O2S/c15-10-12-6-8-14(9-7-12)19(17,18)16-11-13-4-2-1-3-5-13/h1-9,16H,11H2 |
InChI Key |
BXPHUDHQIDMXCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Scientific Research Applications
N-benzyl-4-cyanobenzenesulfonamide and its derivatives exhibit significant biological activities, particularly as inhibitors of various enzymes and receptors.
- Inhibition of γ-Secretase : Compounds containing the N-benzylbenzenesulfonamide moiety have been shown to inhibit γ-secretase, an enzyme implicated in Alzheimer's disease. The inhibition of this enzyme reduces the production of amyloid β-peptide, which accumulates in the brains of Alzheimer's patients, suggesting a potential therapeutic avenue for treating the disease .
- Carbonic Anhydrase Inhibition : Several studies have reported that sulfonamide derivatives, including this compound, are effective inhibitors of carbonic anhydrases (CAs). These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and certain types of cancer. For instance, novel benzenesulfonamides have been designed to selectively inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM .
- Anti-inflammatory Properties : Research indicates that this compound derivatives may possess anti-inflammatory properties by inhibiting lipoxygenases (LOXs), which are involved in inflammatory processes and diseases such as asthma and cancer .
Synthesis and Structure-Activity Relationship
The synthesis of this compound has been optimized to enhance yield and reduce environmental impact. The compound can be synthesized through various methods involving the reaction of sulfonyl chlorides with amines or through multi-step organic synthesis techniques.
Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
- Alzheimer's Disease Research : A study highlighted the efficacy of this compound derivatives in reducing amyloid plaque formation in animal models of Alzheimer’s disease. These findings support further investigation into their potential as therapeutic agents for cognitive disorders .
- Cancer Treatment : In vitro studies demonstrated that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines by inducing apoptosis through CA inhibition . This suggests a dual role where these compounds can not only inhibit tumor growth but also modulate metabolic pathways involved in cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of N-benzyl-4-cyanobenzenesulfonamide with structurally related sulfonamides is presented below, focusing on substituent effects, physicochemical properties, and pharmacological activities.
Table 1: Structural and Physicochemical Comparison
<sup>a</sup> LogP values estimated using fragment-based methods (e.g., Hansch-Leo).
Key Findings from Structural Analogs
Electronic Effects: The cyano group (-CN) in this compound is moderately electron-withdrawing, increasing the acidity of the sulfonamide proton compared to methyl (-CH3) but less so than nitro (-NO2). This property may enhance hydrogen-bonding interactions in biological systems . Nitro-substituted analogs (e.g., N-benzyl-4-nitrobenzenesulfonamide) exhibit stronger electron withdrawal, which can reduce solubility but improve membrane permeability due to higher LogP .
The cyano analog’s lower LogP (~2.5) indicates a balance between solubility and permeability, making it a candidate for oral drug development .
Pharmacological Activities :
- Methyl- and ethyl-substituted derivatives have demonstrated antibacterial and diuretic effects, highlighting the role of alkyl groups in modulating target interactions .
- Nitro-substituted sulfonamides are often explored for antimicrobial applications, though their high LogP may limit aqueous solubility .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-benzyl-4-cyanobenzenesulfonamide to achieve high purity and yield?
- Methodological Answer :
- Solvent Systems : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol to enhance reaction efficiency. Controlled temperatures (e.g., 60–80°C) minimize side reactions .
- Reagent Selection : Employ bases such as triethylamine to deprotonate intermediates, ensuring efficient nucleophilic substitution .
- Purification : Utilize recrystallization or column chromatography to isolate the product. Thin-layer chromatography (TLC) with silica gel plates (e.g., hexane/ethyl acetate 7:3) monitors reaction progress .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR (400 MHz, CDCl) to confirm substituent positions and purity. Chemical shifts for sulfonamide protons typically appear at δ 7.5–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 315.08).
- Elemental Analysis : Confirm stoichiometry (e.g., CHNOS) with deviations <0.4% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?
- Methodological Answer :
- Dose-Response Studies : Perform in vitro assays (e.g., enzyme inhibition) across multiple concentrations to establish EC values, ensuring reproducibility .
- Structural Analog Comparison : Compare activity profiles of derivatives (e.g., N-allyl or N-benzyl variants) to identify critical functional groups .
- Meta-Analysis : Aggregate data from independent studies (e.g., PubChem, Acta Crystallographica) to assess trends and outliers .
Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with substituents (e.g., -CN, -OCH) at the 4-position to evaluate electronic effects on bioactivity .
- Computational Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., carbonic anhydrase), correlating with experimental IC values .
- Crystallographic Validation : Resolve X-ray structures of ligand-protein complexes to identify key interactions (e.g., hydrogen bonds with His94) .
Q. How can crystallographic data enhance understanding of this compound’s molecular interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water 1:1) and analyze unit cell parameters (e.g., space group P2/c) to determine conformation .
- Hydrogen Bond Analysis : Map interactions between sulfonamide (-SONH-) and active-site residues (e.g., backbone amides) using Mercury software .
- Thermal Ellipsoid Plots : Visualize electron density to assess steric effects of the benzyl group on packing efficiency .
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Methodological Answer :
- Standardized Protocols : Use deuterated solvents (e.g., CDCl) and internal standards (e.g., TMS) for NMR calibration .
- Control Experiments : Replicate synthesis under identical conditions (e.g., 24-hour reflux in DMSO) to isolate procedural variables .
- Collaborative Validation : Share raw spectral data via repositories (e.g., Cambridge Structural Database) for cross-lab verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
